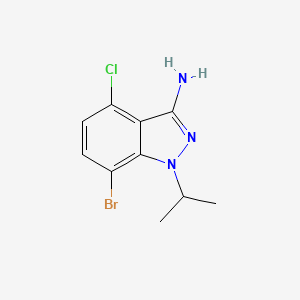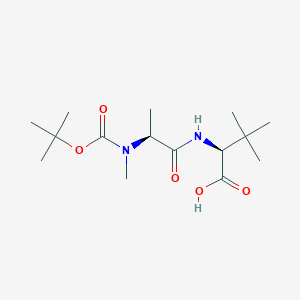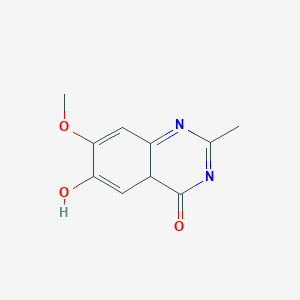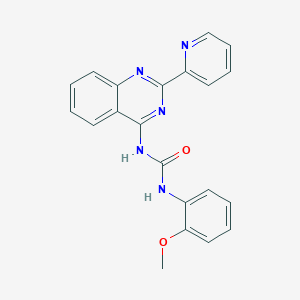
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidin-2-one family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One common method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate . This reaction proceeds under solvent-free conditions and yields N-substituted oxazolidin-2-ones in high yields.
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution can introduce various alkyl or acyl groups.
科学的研究の応用
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial properties.
Industry: The compound is used in the production of polymers with high heat resistance and thermal stability.
作用機序
The mechanism of action of oxazolidin-2-one derivatives, such as linezolid, involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome and prevent the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth . The molecular targets include the peptidyl transferase center of the ribosome.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidin-2-one derivative used as an antibacterial agent.
Tedizolid: Another oxazolidin-2-one derivative with similar antibacterial properties.
Uniqueness
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is unique due to its specific structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
3-[2-[2-(3-aminopropoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H20N2O4/c11-2-1-5-14-8-9-15-6-3-12-4-7-16-10(12)13/h1-9,11H2 |
InChIキー |
NNOQMXHKDBXXGN-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1CCOCCOCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)





![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

